5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features an imidazole ring, an oxazole ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and oxazole intermediates, followed by their coupling under specific conditions. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis and the Wallach synthesis . The oxazole ring can be synthesized through cyclization reactions involving nitriles and amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups to the methoxyphenoxy moiety.
Scientific Research Applications
5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile is unique due to its combination of imidazole and oxazole rings, along with the methoxyphenoxy group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19N5O3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-(3-imidazol-1-ylpropylamino)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H19N5O3/c1-24-14-3-5-15(6-4-14)25-12-17-22-16(11-19)18(26-17)21-7-2-9-23-10-8-20-13-23/h3-6,8,10,13,21H,2,7,9,12H2,1H3 |
InChI Key |
SXQNQBOPVUYJCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=C(O2)NCCCN3C=CN=C3)C#N |
Origin of Product |
United States |
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